

Unveiling the Three-Dimensional Architecture of Polysubstituted 2-Piperidinones: A Comparative Crystallographic Guide

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Compound of Interest

Compound Name: *1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid*

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For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of polysubstituted 2-piperidinones is crucial for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of X-ray crystallographic data for a series of these heterocyclic compounds, offering insights into their solid-state conformations. Detailed experimental protocols for crystallization and X-ray diffraction analysis are also presented to support further research in this area.

The 2-piperidinone scaffold is a prevalent motif in a wide range of biologically active molecules and natural products. The precise spatial arrangement of substituents on this heterocyclic core dictates its interaction with biological targets, making X-ray crystallography an indispensable tool for its structural elucidation. This guide summarizes key crystallographic parameters for several polysubstituted 2-piperidinone derivatives, facilitating a direct comparison of their structural features.

Comparative Crystallographic Data

The following table presents a summary of the crystallographic data for a selection of polysubstituted 2-piperidinone derivatives, providing a snapshot of their unit cell parameters and crystal symmetries.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)
1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one	C ₂₁ H ₂₀ Cl ₃ NO ₂	Monoclinic	P2 ₁ /c	11.6295(4)	9.6955(3)	17.4743(5)	90.481(1)
1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one oxime	C ₂₁ H ₂₁ Cl ₃ N ₂ O ₂	Monoclinic	P2 ₁ /c	9.8147(6)	15.5929(11)	13.9498(9)	93.529(4)
1-(2-chloroacetyl)-3,3-dimethyl-2,6-di-p-tolylpiperidin-4-one	C ₂₃ H ₂₆ ClNO ₂	Monoclinic	P2 ₁ /n	18.7923(6)	18.8289(5)	11.6689(3)	93.162(2)
1-Chloroacetyl-3,3-dimethyl-2,6-diphenylpiperidin-4-one	C ₂₁ H ₂₂ ClNO ₂	Monoclinic	P2 ₁ /n	13.7005(3)	9.8735(2)	14.8960(3)	112.762(1)

iperidin-

4-one

1-(2-

chloroac

etyl)-2,6-

bis(4-

fluorophe
nyl)-3,3-

C₂₁H₂₀Cl
F₂NO₂

Monoclini

P2₁/c

-

-

-

dimethylp

iperidin-

4-one

2-chloro-

1-(3-

ethyl-2,6-

diphenylp
iperidin-

C₂₁H₂₄Cl
NO

Monoclini

P2₁/c

-

-

-

1-

yl)ethano

ne

1-(2,2-

Dichloroa

cetyl)-3-

ethyl-2,6-
diphenylp

C₂₁H₂₁Cl
NO₂

Monoclini

P2₁/c

-

-

-

iperidin-

4-one

Note: '-' indicates data not readily available in the summarized search results.

Experimental Protocols

The determination of the crystal structure of polysubstituted 2-piperidinones via single-crystal X-ray diffraction involves a systematic workflow, from the synthesis and crystallization of the compound to the final analysis of the diffraction data.

Synthesis and Crystallization

The synthesis of the title compounds is generally achieved through multi-component reactions. For instance, the synthesis of N-chloroacetylated piperidin-4-ones involves the reaction of the corresponding piperidin-4-one with chloroacetyl chloride in the presence of a base like triethylamine in a suitable solvent such as benzene.[\[1\]](#)[\[2\]](#)

Obtaining high-quality single crystals is a critical step. A common method for the crystallization of these compounds is slow evaporation. This typically involves dissolving the purified compound in a suitable solvent or a mixture of solvents (e.g., benzene-petroleum ether) and allowing the solvent to evaporate slowly at room temperature.[\[2\]](#) The choice of solvent is crucial and often determined empirically to yield crystals of appropriate size and quality for diffraction experiments.

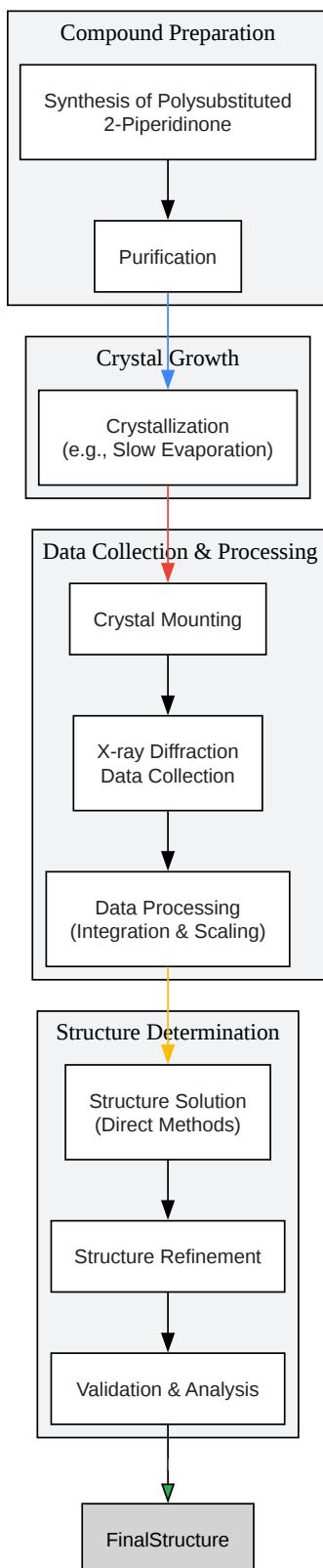
X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The crystal is mounted on a goniometer and cooled to a specific temperature (e.g., 293 K) to minimize thermal vibrations.

The diffraction data are processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F^2 .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model. The final structural model is validated using various crystallographic metrics.

Visualizing the Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of polysubstituted 2-piperidinones.



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